N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-23(12-15-3-2-10-27-15)28(25,26)16-7-4-13(5-8-16)19(24)22-18-11-14(20)6-9-17(18)21/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCBSLHARZQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichloroaniline: This can be achieved through the chlorination of aniline using chlorine gas in the presence of a catalyst.
Formation of 2,5-dichlorophenyl isocyanate: The 2,5-dichloroaniline is then reacted with phosgene to form the isocyanate intermediate.
Synthesis of N-(2,5-dichlorophenyl)benzamide: The isocyanate intermediate is reacted with benzoyl chloride to form the benzamide derivative.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the benzamide derivative with furan-2-ylmethylamine under appropriate conditions.
Methylation of the sulfamoyl group: Finally, the compound is methylated using methyl iodide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Thiazole-Substituted Benzamides (Adjuvant Activity)
Key Compounds :
- Compound 50 : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide
The absence of a thiazole could diminish adjuvant activity observed in Compounds 50/2D216, though furan’s electron-rich nature might compensate in other contexts .
Key Compounds :
- Etobenzanid : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide
- Sulfentrazone : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
Insight: The 2,5-dichloro configuration in the main compound may confer distinct target specificity compared to 2,3- or 2,4-dichlorophenyl analogs.
Sulfamoyl-Modified Benzamides
Key Compounds :
- Compound 50 : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Etobenzanid : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide
Biological Activity
N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a dichlorophenyl moiety, a furan ring, and a sulfamoyl group. Its molecular formula can be represented as CHClNOS. The presence of multiple functional groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with DNA and inhibit various enzymes involved in cellular processes. The proposed mechanisms include:
- DNA Binding : Many furan-based compounds have shown the ability to bind to DNA, particularly in the minor groove, which can inhibit replication and transcription processes .
- Enzyme Inhibition : The sulfamoyl group may contribute to the inhibition of specific enzymes that are crucial for cell proliferation .
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound using various cancer cell lines. The compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.50 ± 0.15 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
The results indicate that the compound exhibits significant cytotoxicity, particularly in two-dimensional assays compared to three-dimensional cultures .
Antimicrobial Activity
The compound's antimicrobial properties were also assessed against various bacterial strains. Preliminary results suggest that it possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These findings highlight the potential for developing this compound as an antimicrobial agent .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid with 2,5-dichloroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical steps include:
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts (e.g., unreacted sulfonamide intermediates) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and chlorophenyl rings) .
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.1–3.5 ppm for N-methyl groups) and FT-IR (C=O stretch at ~1660 cm⁻¹, S=O stretches at ~1150–1250 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays to assess metabolic stability .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution or sulfamoyl group) impact its receptor binding affinity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing furan with thiophene or pyridine) and test binding to GABA receptors (radioligand displacement assays using [³H]-muscimol).
- Computational Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., GABAₐ receptor’s β3 subunit) .
- Key Finding : The furan group enhances π-π stacking with aromatic residues (e.g., Phe302 in GABAₐ), while the sulfamoyl group stabilizes hydrogen bonds with Tyr157 .
Q. How to resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., IC₅₀ ranges from 1.2 µM to 5.8 µM in HEK-293 vs. NIH/3T3 cells) to identify cell-line-specific effects .
Q. What computational methods are effective in predicting its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETlab to estimate logP (clogP ~3.2), BBB permeability (CNS MPO score <4), and metabolic liability (CYP2C9 substrate likelihood) .
- MD Simulations : GROMACS for 100-ns simulations to assess stability in lipid bilayers (critical for blood-brain barrier penetration studies) .
Q. How can crystallographic data inform polymorph screening for this compound?
- Methodological Answer :
- Polymorph Prediction : Mercury CSD software to analyze packing motifs (e.g., herringbone vs. layered stacking) .
- Thermal Analysis : DSC/TGA to identify stable polymorphs (melting point differences >10°C indicate distinct forms) .
Data Contradiction Analysis
Q. Why do in vitro and in vivo toxicity profiles differ significantly for this compound?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., quinone imines from furan oxidation) that cause hepatotoxicity in vivo but not in vitro .
- Species-Specific Effects : Compare murine vs. human liver microsome metabolism rates (e.g., CYP2E1 activity variance) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
